4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
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Overview
Description
4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C17H16ClF3N4O3S and its molecular weight is 448.85. The purity is usually 95%.
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Mechanism of Action
- The primary target of this compound is likely a specific protein or receptor involved in pain modulation. Unfortunately, specific information about the exact target remains elusive in the available literature .
Target of Action
Keep in mind that further research is needed to fully elucidate the compound’s mechanism of action. Its potential as an analgesic warrants continued investigation, especially regarding its safety profile and clinical utility. 🌟
Biochemical Analysis
Biochemical Properties
The biochemical properties of this compound are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The trifluoromethylphenyl group may enhance the compound’s lipophilicity, potentially influencing its interactions with biomolecules .
Molecular Mechanism
It is possible that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
The compound 4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d]pyrimidine core linked to a morpholine ring and substituted with a sulfonyl group and a trifluoromethylated phenyl moiety. The presence of these functional groups is believed to contribute significantly to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅ClF₃N₂O₃S |
Molecular Weight | 346.78 g/mol |
CAS Number | 612043-60-4 |
Solubility | Soluble in DMSO and DMF |
Target Interactions
Research indicates that compounds structurally similar to this compound may interact with various biological targets, including:
- Pain Receptors : The compound exhibits analgesic properties by potentially modulating pathways involved in pain perception. It is suggested that it may act on opioid-independent systems to alleviate pain.
- Kinases : Similar compounds have been explored as inhibitors of RET kinase, which is implicated in several cancers. The inhibition of RET could lead to decreased tumor growth in certain malignancies .
Biochemical Pathways
The compound's action may involve the modulation of several biochemical pathways:
- Centrally Mediated Pain Relief : By influencing neurotransmitter release and receptor activity in the central nervous system.
- Inhibition of Tumor Growth : Through kinase inhibition leading to reduced cell proliferation in cancer cell lines.
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests a favorable absorption and distribution profile, with some exhibiting ultrashort to long durations of action. This variability can be attributed to the structural characteristics influencing metabolic stability and clearance rates.
Case Studies and Research Findings
- Analgesic Activity : A study demonstrated that related morpholine derivatives significantly reduced pain responses in animal models, indicating potential clinical applications for pain management.
- Cancer Inhibition : In vitro studies on pyrrolo[2,3-d]pyrimidine derivatives have shown promising results against RET-driven cancers. Compounds similar to our target compound exhibited low nanomolar inhibition in enzymatic assays and significant growth inhibition in cellular assays .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against other sulfonamide derivatives:
Compound Name | Analgesic Activity | Cancer Inhibition | Pharmacokinetic Profile |
---|---|---|---|
4-(6-((4-chloro-3-(trifluoromethyl)... | Moderate | Yes | Favorable |
Other Pyrimidine Derivatives | Low | Yes | Variable |
Properties
IUPAC Name |
4-[6-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O3S/c18-14-2-1-12(7-13(14)17(19,20)21)29(26,27)25-9-11-8-22-16(23-15(11)10-25)24-3-5-28-6-4-24/h1-2,7-8H,3-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYGGAOSKASPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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